

# Application Notes and Protocols for Measuring JTV-519 Activity on SERCA

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## Compound of Interest

Compound Name: Jtv-519

Cat. No.: B1673209

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## Introduction

**JTV-519** (also known as K201) is a 1,4-benzothiazepine derivative with significant effects on intracellular calcium ( $\text{Ca}^{2+}$ ) homeostasis in striated muscle. While it is primarily recognized as a stabilizer of the ryanodine receptor (RyR), thereby reducing diastolic  $\text{Ca}^{2+}$  leak from the sarcoplasmic reticulum (SR), **JTV-519** also exhibits a direct inhibitory effect on the Sarco/Endoplasmic Reticulum  $\text{Ca}^{2+}$ -ATPase (SERCA).[1][2] This inhibition is  $\text{Ca}^{2+}$ -dependent, becoming more potent at lower  $\text{Ca}^{2+}$  concentrations typical of diastolic conditions.[1][2] Understanding the dual action of **JTV-519** on both RyR and SERCA is critical for elucidating its complete mechanism of action and its therapeutic potential in conditions like cardiac arrhythmias and heart failure.

These application notes provide detailed protocols for biochemical assays designed to measure the inhibitory activity of **JTV-519** on SERCA. The described methods include the measurement of SERCA-dependent ATPase activity and sarcoplasmic reticulum  $\text{Ca}^{2+}$  uptake.

## Data Presentation: JTV-519 Inhibition of SERCA Activity

The inhibitory effect of **JTV-519** on SERCA is dependent on the free  $\text{Ca}^{2+}$  concentration. The half-maximal inhibitory concentrations ( $\text{IC}_{50}$ ) from studies using isolated cardiac and skeletal

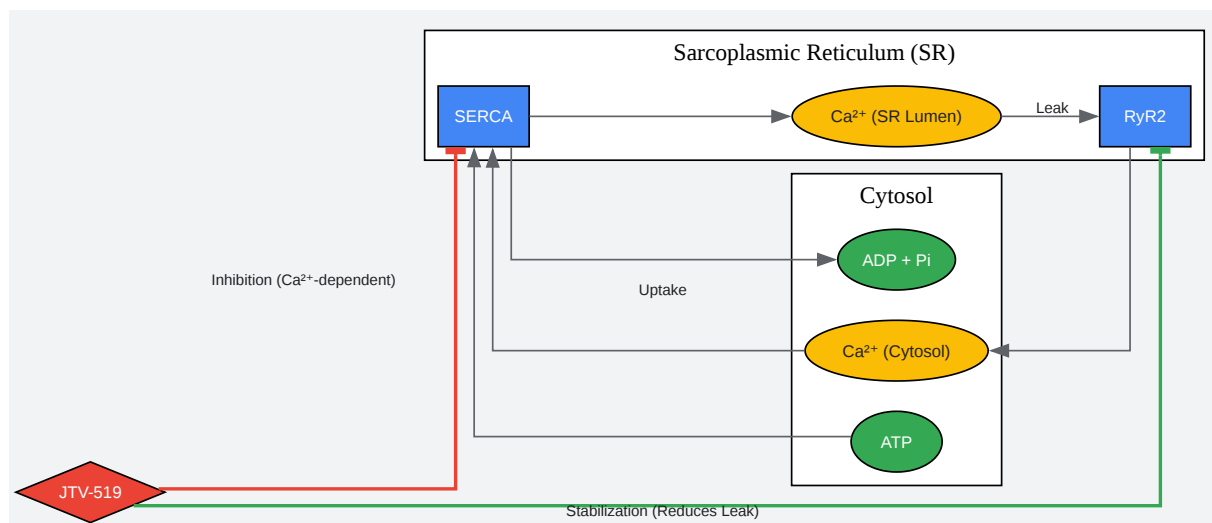
muscle SR microsomes are summarized below.

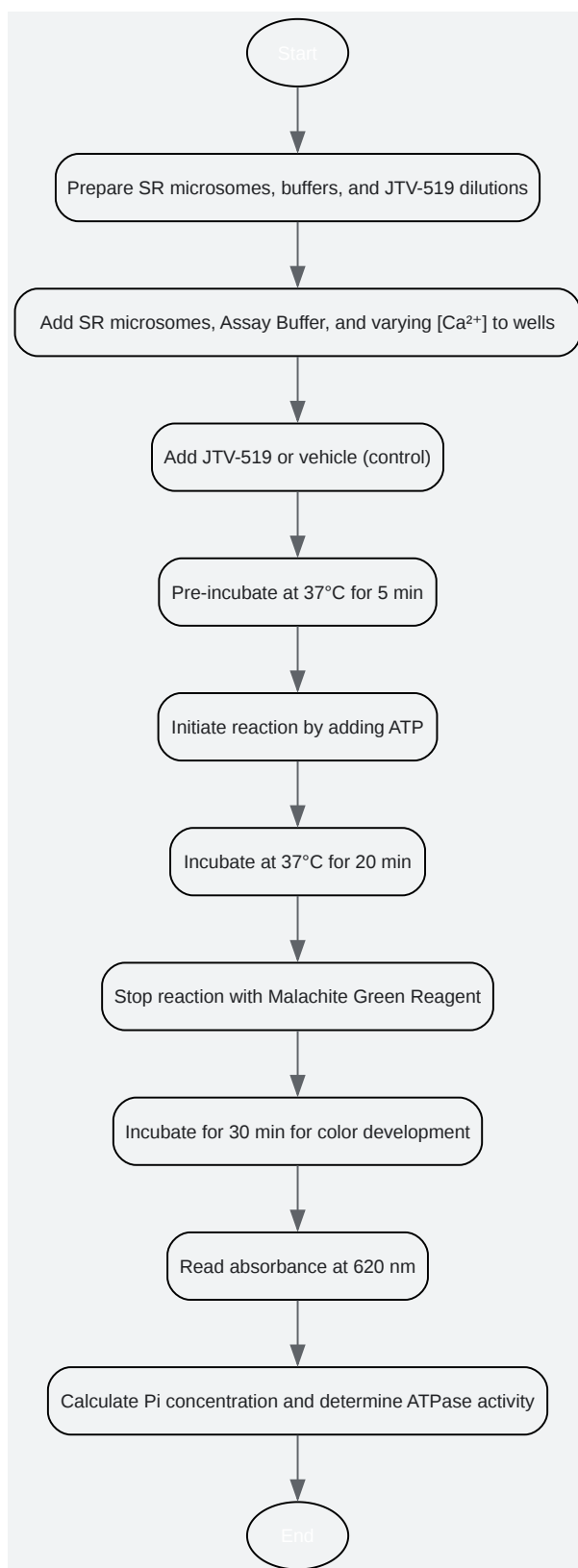
Table 1: IC<sub>50</sub> Values for **JTV-519** (K201) Inhibition of SERCA-dependent ATPase Activity[1][2]

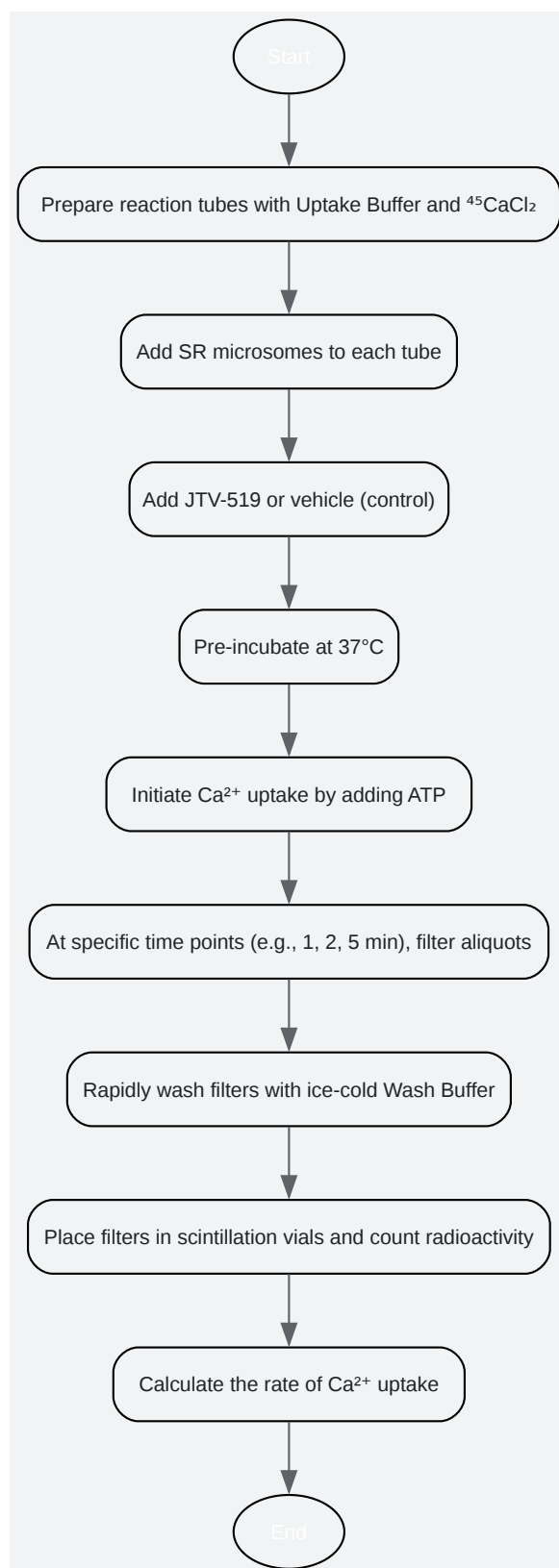
Tissue Source	Free Ca <sup>2+</sup> Concentration (μM)	IC <sub>50</sub> of JTV-519 (μM)
Cardiac Muscle Microsomes	200	130
2	19	
0.25	9	
Skeletal Muscle Microsomes	200	104
2	13	
0.25	5	

## Signaling Pathway and Mechanism of Action

**JTV-519** has a multifaceted role in regulating Ca<sup>2+</sup> handling within cardiomyocytes. It directly inhibits SERCA in a Ca<sup>2+</sup>-dependent manner and also stabilizes the closed state of the RyR2 channel, which can indirectly influence SERCA's function by altering SR Ca<sup>2+</sup> load.







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## References

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- 2. K201 (JTV519) is a Ca<sup>2+</sup>-Dependent Blocker of SERCA and a Partial Agonist of Ryanodine Receptors in Striated Muscle - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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